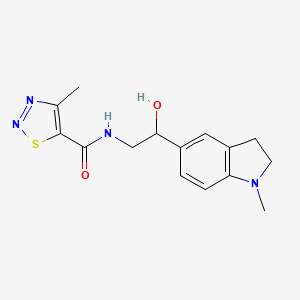
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 1706130-62-2 |
The structure features a thiadiazole moiety, which is known for diverse biological activities, particularly in antimicrobial and anticancer applications. The indoline structure contributes to its pharmacological properties, while the carboxamide group enhances solubility and biological interactions .
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, molecular docking studies revealed that this compound effectively binds to kinase domains associated with cancer pathways, showing affinities comparable to established anticancer drugs like Sunitinib.
Antimicrobial Effects
The compound also shows promising antimicrobial activity. Its structural features allow it to interact with microbial targets effectively, potentially leading to new antimicrobial agents. The presence of the hydroxy group is particularly important for enhancing these biological effects.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. These effects could be mediated through the inhibition of pro-inflammatory cytokines and modulation of immune responses.
The mechanism of action for this compound involves several biochemical interactions:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It interacts with various receptors that modulate cellular signaling pathways.
- Induction of Apoptosis : By affecting mitochondrial pathways, it may induce apoptosis in cancer cells.
These mechanisms highlight the compound's potential as a multi-targeted therapeutic agent .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
-
Cytotoxicity Assays : In vitro studies on different cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated significant cytotoxic effects at micromolar concentrations.
Cell Line IC₅₀ (µM) MCF-7 10 HeLa 15 A549 12 -
Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at concentrations ranging from 50 to 100 µg/mL.
Bacterial Strain Minimum Inhibitory Concentration (µg/mL) E. coli 75 S. aureus 50 P. aeruginosa 100
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-9-14(22-18-17-9)15(21)16-8-13(20)11-3-4-12-10(7-11)5-6-19(12)2/h3-4,7,13,20H,5-6,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJMBGMNBTXTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














